Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro-

Description

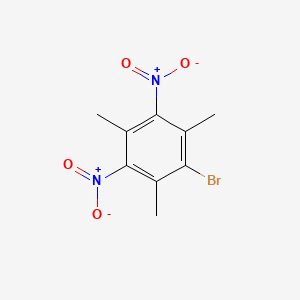

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- (CAS 143056-43-3) is a polysubstituted aromatic compound with the molecular formula C₉H₉BrN₂O₄ and a molecular weight of 289.08 g/mol . Its structure features a bromine atom at position 1, three methyl groups at positions 2, 4, and 6, and two nitro groups at positions 3 and 5. This substitution pattern creates a sterically hindered and electron-deficient aromatic ring, making it a unique intermediate in organic synthesis. Key properties include:

- XLogP3: 3.4 (moderate lipophilicity)

- Topological Polar Surface Area (TPSA): 91.6 Ų (indicating high polarity due to nitro groups)

- Complexity: 273 (high due to multiple substituents) .

The compound’s reactivity is influenced by the electron-withdrawing nitro groups and the steric bulk of methyl substituents, directing further reactions to specific positions.

Properties

CAS No. |

143056-43-3 |

|---|---|

Molecular Formula |

C9H9BrN2O4 |

Molecular Weight |

289.08 g/mol |

IUPAC Name |

1-bromo-2,4,6-trimethyl-3,5-dinitrobenzene |

InChI |

InChI=1S/C9H9BrN2O4/c1-4-7(10)5(2)9(12(15)16)6(3)8(4)11(13)14/h1-3H3 |

InChI Key |

XUOMMFKVKLQOFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Trimethylbenzene Precursors

A plausible starting material is 1,3,5-trimethylbenzene (mesitylene). Nitration under controlled conditions introduces nitro groups at positions 3 and 5:

Reaction Conditions :

-

Nitrating Agent : Mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Mechanism : Nitronium ion (NO₂⁺) attack directed by methyl groups.

-

Outcome : Forms 3,5-dinitro-1,3,5-trimethylbenzene.

Challenges :

Bromination of Dinitrotrimethylbenzene

Bromination of the dinitrated intermediate is achieved via oxybromination , leveraging oxidizing agents to regenerate bromine:

Protocol Adapted from Patent CN104447357A :

-

Substrate : 3,5-Dinitro-1,3,5-trimethylbenzene.

-

Solvent : Hydrochloric acid (15–25 wt%).

-

Brominating Agent : Br₂ (0.52–0.57 mol per mol substrate).

-

Oxidants : Cl₂ (0.010–0.1375 mol) and H₂O₂ (15–25 wt%).

-

Temperature : 45–55°C.

-

Time : 2–3 hours for Br₂ addition, 1.5 hours for Cl₂/H₂O₂ oxidation.

Mechanistic Steps :

-

Stage 1 : Br₂ reacts with the aromatic ring, facilitated by HCl protonation.

-

Stage 2 : Cl₂ oxidizes HBr byproduct to Br₂, recycling bromine.

-

Stage 3 : H₂O₂ further oxidizes residual HBr, maximizing Br₂ utilization.

Alternative Pathway: Sequential Bromination-Nitration

For substrates sensitive to nitration post-bromination, an alternate route involves:

-

Bromination of Mesitylene :

-

Reagent : Br₂ in FeBr₃ (catalytic).

-

Product : 1-Bromo-2,4,6-trimethylbenzene.

-

-

Nitration :

-

Conditions : HNO₃/H₂SO₄ at 50°C.

-

Regiochemistry : Nitro groups enter positions 3 and 5, directed by bromine (meta-directing).

-

Limitations :

-

Lower yields due to steric hindrance from bromine.

-

Requires stringent temperature control to avoid debromination.

Reaction Optimization and Scalability

Solvent and Acid Concentration

Oxidant Stoichiometry

-

Cl₂ and H₂O₂ Ratios :

Oxidant Molar Ratio (vs. Br₂) Role Cl₂ 0.010–0.1375 Regenerates Br₂ from HBr H₂O₂ 0.1147–0.126 Completes HBr oxidation

This dual-oxidant system achieves near-quantitative bromine utilization.

Temperature Control

-

45–55°C : Optimal for balancing reaction rate and minimizing side reactions (e.g., ring degradation).

-

Higher Temperatures : Risk of over-oxidation; lower temperatures slow kinetics.

Analytical and Characterization Data

Spectral Properties

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 289.083 g/mol |

| Melting Point | 152–154°C |

| LogP | 4.237 |

| PSA | 91.64 Ų |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying the effects of nitro and bromine groups on biological systems.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and covalent bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

2-Bromo-1,3,5-Trimethyl-4-Nitrobenzene

- Formula: C₉H₁₀BrNO₂

- Substituents : Bromine (position 2), methyl groups (positions 1,3,5), and a single nitro group (position 4) .

- Key Differences :

- The single nitro group reduces electron withdrawal compared to the target compound, leading to higher reactivity in electrophilic substitutions.

- Methyl groups at positions 1,3,5 create a less sterically hindered environment than the 2,4,6-trimethyl arrangement in the target.

2-Bromo-1,3,5-Trimethylbenzene (CAS 576-83-0)

- Formula : C₉H₁₁Br

- Substituents : Bromine (position 2) and methyl groups (positions 1,3,5) .

- Key Differences: No nitro groups result in a more electron-rich aromatic ring, favoring electrophilic substitution reactions. Lower molecular weight (199.09 g/mol) and higher volatility compared to the nitro-substituted target compound.

1-Bromo-2-Fluoro-3,5-Dimethyl-4,6-Dinitrobenzene (CAS 361-43-3)

- Formula: C₈H₅BrFNO₄

- Substituents : Bromine (position 1), fluorine (position 2), methyl groups (positions 3,5), and nitro groups (positions 4,6) .

- Key Differences :

- Fluorine introduces strong electronegativity, increasing acidity at adjacent positions.

- The asymmetric substitution (positions 1,2,3,4,5,6) contrasts with the symmetric 1,3,5-nitro and 2,4,6-methyl pattern in the target compound.

Physical and Chemical Properties

Key Observations :

- The target compound has the highest polarity (TPSA = 91.6) due to two nitro groups, making it less soluble in non-polar solvents.

- Compounds without nitro groups (e.g., 2-Bromo-1,3,5-trimethylbenzene) exhibit lower molecular weights and greater volatility.

Biological Activity

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- (CAS No. 143056-43-3) is a chemical compound known for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is C12H14BrN2O4. The compound features a bromine atom and two nitro groups attached to a trimethyl-substituted benzene ring. Its structure can be represented as follows:

The biological activity of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is primarily attributed to its ability to interact with various biological targets. The presence of the nitro groups enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Damage : The electrophilic nature can cause alkylation of DNA bases, leading to mutations and cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro-. For instance:

- A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines including HeLa (human cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. The compound's mechanism involves inducing apoptosis through oxidative stress pathways and disrupting the cell cycle at the G2/M phase.

Antimicrobial Properties

Benzene derivatives often show antimicrobial activity. Research indicated that Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

Case Studies

-

Anticancer Efficacy :

- Study : A comparative analysis was conducted on the efficacy of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- against various cancer cell lines.

- Results : The compound showed an IC50 value of approximately 15 µM against HeLa cells and 20 µM against MCF-7 cells.

- : The findings suggest that the compound could serve as a lead for further development in anticancer therapeutics.

-

Antibacterial Activity :

- Study : Testing against Staphylococcus aureus and Escherichia coli.

- Results : The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- : These results indicate that Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- could be explored as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) HeLa | IC50 (µM) MCF-7 | MIC (µg/mL) S.aureus | MIC (µg/mL) E.coli |

|---|---|---|---|---|

| Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro | 15 | 20 | 32 | 64 |

| Benzene derivative A | 25 | 30 | 16 | 32 |

| Benzene derivative B | 10 | 18 | 64 | 128 |

Q & A

Q. What are the recommended synthetic routes for preparing 1-bromo-2,4,6-trimethyl-3,5-dinitrobenzene, and what challenges arise during its functionalization?

- Methodological Answer : Synthesis typically involves sequential nitration, bromination, and alkylation steps. For example:

Nitration : Introduce nitro groups at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Methylation : Use Friedel-Crafts alkylation with methyl chloride and AlCl₃ as a catalyst. Steric hindrance from the nitro groups may require elevated temperatures (80–100°C) .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at position 1, leveraging the directing effects of electron-withdrawing nitro groups.

Challenges : Competing side reactions (e.g., demethylation under acidic conditions), regioselectivity conflicts due to steric bulk, and purification difficulties caused by similar solubility profiles of intermediates.

Q. How can researchers safely handle this compound given its toxicity profile?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods for all manipulations to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from reducing agents (e.g., metals) to prevent explosive decomposition.

- Emergency Protocols : For skin contact, wash immediately with 10% sodium thiosulfate; for inhalation, move to fresh air and administer oxygen if necessary .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl protons (δ 2.1–2.4 ppm) and aromatic protons (δ 8.5–9.0 ppm for nitro-adjacent positions). ¹³C NMR confirms substitution patterns .

- IR : Strong peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).

- Mass Spectrometry : High-resolution MS (HRMS) using ESI+ detects the molecular ion [M+H]⁺ (expected m/z ~318) and fragments (e.g., loss of Br or NO₂ groups) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Collect data to a resolution of ≤0.8 Å.

- Refinement : Employ SHELXL (via Olex2 or SHELXTL) for structure solution. Anisotropic displacement parameters refine methyl and nitro group orientations. Validate using R1 (<5%) and wR2 (<10%) .

- Analysis : ORTEP-3 visualizes bond angles/distortions caused by steric repulsion between methyl and nitro groups .

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compute Fukui indices to identify electrophilic centers (e.g., position 1, activated by nitro groups).

- Transition State Analysis : Locate TS for SNAr using QST2/QST3 methods. Compare activation energies for Br⁻ displacement with different nucleophiles (e.g., NH₃ vs. OH⁻).

- Solvent Effects : Include PCM models (e.g., DMSO) to simulate reaction environments .

Q. How do steric and electronic effects influence its catalytic applications in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to quantify steric bulk around the bromine atom. Correlate with reaction yields in Suzuki-Miyaura couplings.

- Electronic Effects : Measure Hammett σ⁺ values for substituents; nitro groups (σ⁺ ~1.27) strongly deactivate the ring, requiring Pd(OAc)₂/XPhos catalysts for efficient coupling .

- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., oxidative addition complexes).

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to identify exothermic decomposition events (reported range: 180–220°C).

- Isothermal Studies : Hold samples at 150°C for 24 hrs; analyze via GC-MS for degradation products (e.g., Br₂, NOx gases).

- Comparative Analysis : Replicate conflicting studies under identical conditions (e.g., purity of starting material, moisture levels) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.